p-Azoxyanisoylphenetole
Description
Properties
CAS No. |
56095-14-8 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(4-ethoxyphenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15-8-4-12(5-9-15)16-17(18)13-6-10-14(19-2)11-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
SHNTZCGYSJPCDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Azoxyanisoylphenetole typically involves the reaction of p-anisidine with phenetole in the presence of an oxidizing agent. The reaction conditions often include:
Oxidizing Agent: Commonly used oxidizing agents include hydrogen peroxide or peracids.
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or acetic acid.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to facilitate the formation of the azoxy linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: p-Azoxyanisoylphenetole undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
p-Azoxyanisoylphenetole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Azoxyanisoylphenetole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following azoxy derivatives are structurally and functionally relevant:
p,p'-Azoxyphenetole (Diethoxyazoxybenzene)
Azoxybenzene (Parent compound without substituents)
Nitro Derivatives of Azoxyphenetole
Comparative Data Table
Structural and Functional Analysis
Substituent Effects :
- Methoxy vs. Ethoxy Groups: p-Azoxyanisole’s methoxy groups (–OCH₃) enhance polarity and symmetry, raising its melting point (119–121°C) compared to azoxybenzene (35–36°C). Ethoxy groups may improve solubility in non-polar solvents due to increased hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
